2-(3-Methylphenoxy)ethyl (2-methylphenyl)carbamate
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Overview
Description
2-(3-Methylphenoxy)ethyl (2-methylphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound features a unique structure with both phenoxy and carbamate functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenoxy)ethyl (2-methylphenyl)carbamate typically involves the reaction of 3-methylphenol with ethylene carbonate to form 2-(3-methylphenoxy)ethanol. This intermediate is then reacted with 2-methylphenyl isocyanate under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a catalyst, such as dibutyltin dilaurate, and requires an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenoxy)ethyl (2-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or alcohols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, basic or neutral conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Carbamate derivatives with different substituents.
Scientific Research Applications
2-(3-Methylphenoxy)ethyl (2-methylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate functionality into molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenoxy)ethyl (2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(2-methylphenyl)carbamate
- 2-(3-Methylphenoxy)ethyl N-(3-ethylphenyl)carbamate
- 2-(2-Methoxy-4-propenylphenoxy)ethyl N-(3-ethylphenyl)carbamate
Uniqueness
2-(3-Methylphenoxy)ethyl (2-methylphenyl)carbamate is unique due to its specific combination of phenoxy and carbamate groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
62643-89-4 |
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Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-(3-methylphenoxy)ethyl N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C17H19NO3/c1-13-6-5-8-15(12-13)20-10-11-21-17(19)18-16-9-4-3-7-14(16)2/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
InChI Key |
AZHXURXJDIDQAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOC(=O)NC2=CC=CC=C2C |
Origin of Product |
United States |
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